[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol
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Overview
Description
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol is an organic compound with a unique structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol typically involves the reduction of [(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylic acid] using suitable reducing agents. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indole ring system, such as ketones, aldehydes, and substituted indoles .
Scientific Research Applications
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular systems.
Mechanism of Action
The mechanism of action of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylic acid]: This compound is a precursor in the synthesis of this compound and shares a similar indole ring structure.
[(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylate]: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity, which makes it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1 |
InChI Key |
AMFOSVYIMMVTKU-CIUDSAMLSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CO |
Origin of Product |
United States |
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